molecular formula C7H5BrClNO2 B3057384 2-Bromo-4-chloro-3-methyl-1-nitrobenzene CAS No. 80026-21-7

2-Bromo-4-chloro-3-methyl-1-nitrobenzene

Cat. No. B3057384
CAS RN: 80026-21-7
M. Wt: 250.48 g/mol
InChI Key: NWGIVSFDNQDZOV-UHFFFAOYSA-N
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Description

“2-Bromo-4-chloro-3-methyl-1-nitrobenzene” is an organic compound that belongs to the class of nitrogen derivatives known as nitro compounds . It is a substituted benzene derivative, with bromine, chlorine, methyl, and nitro groups attached to the benzene ring .


Synthesis Analysis

Nitro compounds can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines . The synthesis of “2-Bromo-4-chloro-3-methyl-1-nitrobenzene” would likely involve a series of these reactions, including nitration, bromination, and chlorination .


Molecular Structure Analysis

The molecular structure of “2-Bromo-4-chloro-3-methyl-1-nitrobenzene” consists of a benzene ring with bromine, chlorine, methyl, and nitro groups attached. The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures . The systematic name for this compound is 2-chloro-1-methyl-4-nitrobenzene .


Chemical Reactions Analysis

The chemical reactions of “2-Bromo-4-chloro-3-methyl-1-nitrobenzene” would be influenced by the presence of the nitro, bromine, chlorine, and methyl groups. For instance, nucleophiles would tend to attack the electrophilic centers, leading to substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-4-chloro-3-methyl-1-nitrobenzene” would be influenced by the presence of the nitro group. Nitro compounds have high dipole moments and lower volatility than ketones of about the same molecular weight . The water solubility of nitro compounds is typically low .

Scientific Research Applications

  • Chemical Reactions and Mechanisms : A study on the reaction of o-bromo- and p-chloro-nitrobenzenes with sodium borohydride highlights the formation of unstable cyclohexadienyl anions (hydride Meisenheimer adducts), which decompose into final products such as nitrobenzene. This process is essential in understanding the mechanisms of nucleophilic aromatic substitution reactions (Gold, Miri, & Robinson, 1980).

  • Molecular Structure Analysis : Research on the anisotropic displacement parameters for 1-(halomethyl)-3-nitrobenzene compounds, including the bromo and chloro derivatives, was conducted using X-ray diffraction and theoretical calculations. This study provides insights into the challenges and intricacies of analyzing the molecular structure of such compounds (Mroz, Wang, Englert, & Dronskowski, 2020).

  • Electrochemical Processes and Spectroscopy : A study explored the photoelectrochemical reduction of p-bromo-nitrobenzene, demonstrating the formation of radical anions and their behavior under different experimental conditions. This research is significant for understanding the electrochemical properties of such compounds (Compton & Dryfe, 1994).

  • NMR Spectroscopy of Nitrobenzene Derivatives : An investigation into the NMR spectra of various nitrobenzene derivatives, including those with bromo and chloro substituents, was conducted. This study is crucial for understanding the electronic effects of different substituents on the aromatic ring (Beltrame, Carniti, Lai, & Viglino, 1975).

  • Polymer Solar Cells Enhancement : Research showed that the introduction of 1-Bromo-4-Nitrobenzene in the active layer of polymer solar cells leads to improved device performance. This is attributed to the formation of electron transfer complexes, highlighting its potential application in enhancing solar cell efficiency (Fu et al., 2015).

Mechanism of Action

The mechanism of action for the reactions of “2-Bromo-4-chloro-3-methyl-1-nitrobenzene” would likely involve initial addition of a nucleophile to the aromatic ring, followed by loss of a halide anion from the negatively charged intermediate .

Safety and Hazards

“2-Bromo-4-chloro-3-methyl-1-nitrobenzene” is considered hazardous. It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .

Future Directions

Future research on “2-Bromo-4-chloro-3-methyl-1-nitrobenzene” could explore its potential applications in various fields of organic chemistry. For instance, it could be used as a starting material for the synthesis of other organic compounds .

properties

IUPAC Name

3-bromo-1-chloro-2-methyl-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO2/c1-4-5(9)2-3-6(7(4)8)10(11)12/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWGIVSFDNQDZOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Br)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20513788
Record name 2-Bromo-4-chloro-3-methyl-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20513788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-chloro-3-methyl-1-nitrobenzene

CAS RN

80026-21-7
Record name 2-Bromo-4-chloro-3-methyl-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20513788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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